molecular formula C12H18FN3 B13353211 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine

Cat. No.: B13353211
M. Wt: 223.29 g/mol
InChI Key: OYMXWCWSGCDMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is a synthetic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a fluorine atom, a methyl group, and a piperidine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 4-piperidone. The methylation of the piperidine ring is achieved using methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling with Pyridine Ring: The final step involves coupling the fluorinated piperidine derivative with a pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to probe the structure-activity relationships of various biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine
  • N-Methyl-4-piperidinol
  • 1-Methyl-4-piperidinamine

Uniqueness

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine

InChI

InChI=1S/C12H18FN3/c1-15-7-4-10(5-8-15)16(2)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3

InChI Key

OYMXWCWSGCDMAK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=CC(=NC=C2)F

Origin of Product

United States

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